

An In-depth Technical Guide to the Synthesis and Properties of Diisobutyl Terephthalate

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Compound of Interest

Compound Name: *Diisobutyl terephthalate*

Cat. No.: *B099900*

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This technical guide provides a comprehensive overview of **diisobutyl terephthalate** (DIBT), a significant chemical compound with applications as a plasticizer. This document details its synthesis through two primary industrial routes: direct esterification and transesterification. It also presents a thorough compilation of its physicochemical properties and spectral data. The experimental protocols are outlined to be adaptable for laboratory settings, and logical workflow diagrams are provided for a clear understanding of the synthesis processes.

Core Concepts: Synthesis of Diisobutyl Terephthalate

Diisobutyl terephthalate is commercially synthesized via two main pathways: the direct esterification of terephthalic acid (TPA) with isobutanol, and the transesterification of dimethyl terephthalate (DMT) with isobutanol. The choice of route often depends on the cost and availability of the raw materials.

Direct Esterification of Terephthalic Acid

In this process, terephthalic acid is directly reacted with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by the continuous removal of water, a byproduct, typically through azeotropic distillation using a Dean-Stark apparatus or a fractionating column.

Transesterification of Dimethyl Terephthalate

This method involves the reaction of dimethyl terephthalate with isobutanol. This reaction is an equilibrium process that is catalyzed by a transesterification catalyst, most commonly a titanium alkoxide like tetraisopropoxy titanate (TIPT). To drive the reaction toward the formation of **diisobutyl terephthalate**, the methanol byproduct is continuously removed by distillation.

Physicochemical and Spectral Properties

A summary of the key physical, chemical, and spectral properties of **diisobutyl terephthalate** is presented below. These properties are crucial for its application and for quality control during its synthesis.

Table 1: Physicochemical Properties of Diisobutyl Terephthalate

Property	Value
Molecular Formula	C ₁₆ H ₂₂ O ₄ [1]
Molecular Weight	278.34 g/mol [1]
CAS Number	18699-48-4 [1]
Appearance	Colorless oily liquid
Melting Point	54 °C [2]
Boiling Point	> 280 °C
Density	1.04 g/cm ³
Solubility	Insoluble in water; soluble in common organic solvents

Table 2: Spectral Data for Diisobutyl Terephthalate

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)
Aromatic-H	8.09 (s, 4H)
-OCH ₂ -	3.91 (d, J=6.7 Hz, 4H)
-CH-	2.06 (hept, J=6.7 Hz, 2H)
-CH ₃	0.98 (d, J=6.7 Hz, 12H)
¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)
C=O	166.2
Aromatic C (quaternary)	134.4
Aromatic CH	129.5
-OCH ₂ -	71.4
-CH-	28.1
-CH ₃	19.2
FTIR	Peak (cm ⁻¹)
C-H stretching (aliphatic)	2960-2870
C=O stretching (ester)	~1720
C=C stretching (aromatic)	~1600, ~1450
C-O stretching	~1270, ~1100
Aromatic C-H bending	~730

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **diisobutyl terephthalate**, adapted from established procedures for similar dialkyl terephthalates.[\[2\]](#)[\[3\]](#)

Protocol 1: Direct Esterification of Terephthalic Acid with Isobutanol

Materials:

- Terephthalic acid (TPA)
- Isobutanol
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Toluene (for azeotropic distillation)

Equipment:

- Round-bottom flask
- Heating mantle with magnetic stirrer
- Dean-Stark apparatus or fractionating column
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add terephthalic acid (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol% relative to TPA). Toluene can be added to facilitate azeotropic removal of water.
- Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

- Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator to yield the crude **diisobutyl terephthalate**.
- For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Transesterification of Dimethyl Terephthalate with Isobutanol

Materials:

- Dimethyl terephthalate (DMT)
- Isobutanol
- Tetraisopropoxy titanate (TIPT)
- Sodium hydroxide solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Heating mantle with magnetic stirrer

- Distillation head and condenser
- Receiving flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a round-bottom flask with a magnetic stirrer, distillation head, and condenser.
- Charge the flask with dimethyl terephthalate (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of tetraisopropoxy titanate (e.g., 0.1-0.5 mol% relative to DMT).
- Heat the mixture to reflux with stirring. The methanol produced will distill off.
- Monitor the reaction by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been removed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with 5% sodium hydroxide solution to quench the catalyst, followed by washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the excess isobutanol under reduced pressure using a rotary evaporator to yield the crude **diisobutyl terephthalate**.
- The product can be purified by vacuum distillation if necessary.

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflows of the synthesis methods described.



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Caption: Workflow for the direct esterification of terephthalic acid.



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Caption: Workflow for the transesterification of dimethyl terephthalate.

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References

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